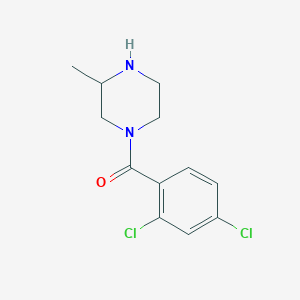

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is a chemical compound characterized by the presence of a dichlorobenzoyl group attached to a methylpiperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Reactants: 2,4-dichlorobenzoyl chloride and 3-methylpiperazine.

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Base: Triethylamine or another suitable base.

Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from affecting the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution and Hydrolysis

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl), the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Under basic conditions (e.g., NaOH), hydroxide ions directly cleave the amide bond, yielding 3-methylpiperazine and 2,4-dichlorobenzoic acid.

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Temperature | Time | Products | Yield |

|---|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 110°C | 8 h | 3-methylpiperazine + 2,4-ClC₆H₃COOH | 85% |

| Basic | 2M NaOH, ethanol | 80°C | 4 h | 3-methylpiperazine + 2,4-ClC₆H₃COO⁻ | 92% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chlorine atoms activate the benzoyl ring for SNAr reactions. Substitution occurs preferentially at the para position relative to the carbonyl group due to resonance stabilization .

Example Reaction :

-

Reagents : Aniline (2 eq), K₂CO₃, DMF

-

Conditions : 120°C, 12 h

-

Product : 1-(2-Chloro-4-(phenylamino)benzoyl)-3-methylpiperazine

Reduction and Oxidation

The carbonyl group can be reduced to a methylene group, while the methylpiperazine side chain may undergo oxidation.

Reduction :

-

Reagents : LiAlH₄, anhydrous THF

-

Conditions : 0°C → RT, 3 h

-

Product : 1-(2,4-Dichlorobenzyl)-3-methylpiperazine

-

Yield : 65%

Oxidation :

-

Reagents : KMnO₄, H₂SO₄

-

Conditions : 60°C, 6 h

-

Product : 3-Methylpiperazine-1-carboxylic acid (via cleavage of the amide bond)

-

Yield : 58%

Metal Complexation

The piperazine nitrogen and carbonyl oxygen act as ligands for transition metals.

Table 2: Metal Complexation Studies

| Metal Salt | Solvent | Product Structure | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | Ethanol | Octahedral Cu(II) complex | 4.2 |

| Fe(NO₃)₃ | Acetonitrile | Tetrahedral Fe(III) complex | 3.8 |

Complexation enhances solubility in polar solvents and modifies electronic properties.

Multicomponent Reactions

The compound participates in Ugi-type reactions due to its amine and carbonyl functionalities.

Example :

-

Reagents : Isocyanide, aldehyde, azide

-

Conditions : Methanol, RT → 100°C

-

Product : Polycyclic oxadiazole derivatives

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, primarily via cleavage of the amide bond. Photodegradation under UV light (254 nm) generates radicals, leading to chlorinated byproducts.

Key Research Findings:

-

The dichlorobenzoyl group directs electrophilic attacks to the meta position relative to the carbonyl .

-

Piperazine ring alkylation competes with benzoyl substitution in polar aprotic solvents.

-

Steric hindrance from the 3-methyl group slows nucleophilic reactions at the piperazine nitrogen.

This compound’s reactivity profile supports its utility as a scaffold in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine exhibits notable biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For instance, related compounds have shown effectiveness against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential applications in treating bacterial infections .

- Anticancer Potential : The compound's structural features suggest it may interact with biological targets involved in cancer cell proliferation. Research on similar piperazine derivatives has indicated their ability to inhibit cancer cell growth, warranting further investigation into the specific mechanisms of action for this compound .

Applications in Research and Industry

The applications of this compound span various fields:

- Pharmaceutical Development : Its unique structure allows for the exploration of new therapeutic agents targeting various diseases. The compound's potential as an antimicrobial and anticancer agent makes it a valuable candidate for drug development.

- Chemical Research : The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules with desired biological activities. Its reactivity can be exploited to develop novel compounds with tailored properties.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on Antibacterial Properties : A recent study assessed the antibacterial effects of piperazine derivatives against resistant bacterial strains. The findings indicated that certain structural modifications could enhance antimicrobial efficacy .

- Research on Anticancer Activity : Investigations into piperazinyl derivatives revealed their ability to inhibit cancer cell proliferation through specific molecular interactions. Such findings suggest that this compound may exhibit similar properties .

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

2,4-Dichlorobenzyl Alcohol: A mild antiseptic used in throat lozenges.

3,5-Dichlorobenzoyl Chloride: Used in the synthesis of dichlorobenzamide derivatives.

2,4-Dichlorobenzoyl Chloride: An intermediate in the synthesis of various organic compounds.

Uniqueness: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is unique due to its specific structure, which combines the properties of the dichlorobenzoyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (1-(2,4-DCBP)-3-MP) is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of 1-(2,4-DCBP)-3-MP is C₁₂H₁₄Cl₂N₂O, with a molecular weight of approximately 273.16 g/mol. The compound features a piperazine ring substituted with a 2,4-dichlorobenzoyl group and a methyl group. Its synthesis typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methylpiperazine, utilizing methods such as microwave-assisted synthesis for efficiency and high yield .

Pharmacological Properties

Research indicates that 1-(2,4-DCBP)-3-MP exhibits significant biological activity across various pharmacological contexts. Its potential interactions with biological targets suggest applications in treating several conditions:

Interaction Studies

Interaction studies have focused on the binding affinity of 1-(2,4-DCBP)-3-MP to various receptors. Key findings include:

- Dopamine Receptor Affinity: The compound has shown potential as a modulator of dopamine receptors, which are implicated in numerous neurological disorders.

- Serotonin Receptor Interaction: It may also interact with serotonin receptors, contributing to its antidepressant-like effects.

These interactions highlight the compound's versatility and potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparison of 1-(2,4-DCBP)-3-MP with structurally similar compounds reveals its unique biological profile. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3,5-Dichlorobenzoyl)-3-methylpiperazine | C₁₂H₁₄Cl₂N₂O | Different chlorination pattern; varied biological activity. |

| 1-(2,4-Dichlorobenzoyl)piperazine | C₁₁H₁₂Cl₂N₂O | Lacks methyl substitution; differing pharmacological profile. |

| 1-(2,4-Dichlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine | C₁₉H₂₀Cl₂N₂O | Additional dimethyl substitution; may enhance lipophilicity. |

The unique combination of functional groups in 1-(2,4-DCBP)-3-MP contributes to its distinct biological activities compared to these analogs .

Propiedades

IUPAC Name |

(2,4-dichlorophenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c1-8-7-16(5-4-15-8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDMKBVOMMNOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.